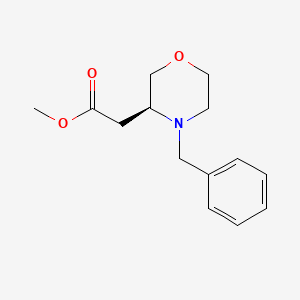

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-[(3S)-4-benzylmorpholin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDALEGUOVNXIKT-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650635 | |

| Record name | Methyl [(3S)-4-benzylmorpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217775-70-6 | |

| Record name | Methyl [(3S)-4-benzylmorpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester typically involves the reaction of (S)-4-benzylmorpholine with acetic acid and methanol under acidic conditions. The reaction proceeds through esterification, where the carboxylic acid group of acetic acid reacts with the hydroxyl group of methanol to form the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl ketones or aldehydes.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester is not well-documented. as a morpholine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3-Aryl-3-Azetidinyl Acetic Acid Methyl Esters

Examples : Compounds 6–19 (–2) and 23–28 ().

Structural Differences :

- Core ring : Azetidine (four-membered ring) vs. morpholine (six-membered ring).

- Substituents : Fluorine, trifluoromethyl, or chloro groups on the aryl ring vs. benzyl on morpholine.

Physicochemical Properties :

Methyl 3-Morpholinobenzoate (CAS 197172-69-3)

Structural Differences :

- Benzoic acid methyl ester backbone vs. acetic acid methyl ester.

- Morpholine attached directly to the benzene ring vs. benzyl-substituted morpholine.

Reactivity :

- Both compounds undergo ester hydrolysis, but the electron-donating benzyl group in the target compound may slow reaction rates compared to Methyl 3-morpholinobenzoate .

Pyrazolyl Acetamide Derivatives ()

Example: Methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate. Structural Differences:

- Pyrazole ring fused with a morpholine-ethylamine chain vs. simple morpholine-acetic acid ester.

Agrochemical Methyl Esters ()

Examples : Triflusulfuron methyl ester, Metsulfuron methyl ester.

Functional Comparison :

- Sulfonylurea herbicides vs. morpholine-acetic acid ester.

- The target compound lacks the triazine or sulfonyl groups critical for herbicidal activity, suggesting divergent applications (e.g., neuroprotection vs. agriculture) .

Key Research Findings

- Synthetic Challenges : Benzyl group introduction on morpholine requires precise alkylation conditions to avoid racemization.

- Neuroprotective Potential: Structural similarities to azetidinyl derivatives (–3) suggest possible activity in oxidative stress models, but in vivo studies are needed.

Biological Activity

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester is a chiral compound with significant implications in medicinal chemistry, particularly as a precursor for thrombin inhibitors. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : Approximately 249.31 g/mol

- Functional Groups : Contains a morpholine ring and an acetic acid moiety, which are common in biologically active compounds.

The chirality of this compound plays a crucial role in its biological activity, influencing its interaction with biological targets, particularly enzymes involved in coagulation pathways.

Thrombin Inhibition

This compound has been primarily investigated for its role as a thrombin inhibitor. Thrombin is an essential enzyme in the coagulation cascade, and its inhibition is vital for managing thromboembolic disorders. Research indicates that the (S)-enantiomer exhibits lower efficacy compared to its (R)-counterpart but still holds potential for therapeutic applications.

Key findings include:

- Binding Affinity : The compound demonstrates significant binding affinity to the active site of thrombin, effectively inhibiting its enzymatic activity.

- Therapeutic Potential : As a precursor for thrombin inhibitors, it may contribute to the development of new anticoagulant therapies that are more selective and effective than existing options.

Synthesis Methods

Several synthetic routes have been developed to produce this compound, including asymmetric synthesis techniques that allow for the production of enantiopure compounds. The methods often involve:

- Chiral Auxiliaries : Utilizing chiral auxiliaries to direct the formation of the desired enantiomer.

- Functional Group Manipulation : Modifying functional groups to enhance biological activity and selectivity.

Study 1: Thrombin Inhibition Efficacy

A study evaluated the efficacy of various morpholine derivatives, including this compound, in inhibiting thrombin. Results indicated that while the (S)-enantiomer was less potent than the (R)-form, it still exhibited notable inhibitory effects at higher concentrations, suggesting potential for further optimization in drug development.

Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of morpholine derivatives revealed that modifications to the benzyl group significantly influenced binding affinity and selectivity for thrombin. The presence of electron-donating or withdrawing groups on the benzyl moiety altered the compound's interaction profile with thrombin, highlighting avenues for further structural optimization .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| (R)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester | C₁₄H₁₉NO₃ | Strong thrombin inhibition | Higher efficacy than (S)-enantiomer |

| This compound | C₁₄H₁₉NO₃ | Moderate thrombin inhibition | Potential for optimization |

| 2-(2-Oxo-morpholin-3-yl)-acetamide | C₉H₁₁NO₂ | Antifungal activity against Candida species | Shows promise as a fungicidal agent |

Q & A

Basic: What are the common synthetic routes for preparing (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester, and how is stereochemical integrity maintained during synthesis?

Answer:

The synthesis typically involves multi-step protocols, such as coupling morpholine derivatives with acetic acid methyl ester precursors. Key steps include:

- Enantioselective catalysis or chiral auxiliary-mediated reactions to ensure (S)-configuration .

- Use of protecting groups (e.g., tert-butyl carbamates) to prevent racemization during functional group transformations .

- Stereochemical purity is verified via chiral HPLC and NMR analysis of diastereomeric intermediates .

Advanced: How can researchers resolve data discrepancies in the neuroprotective activity of stereoisomers of this compound?

Answer:

- Perform dose-response assays in in vitro neuronal models (e.g., oxidative stress-induced SH-SY5Y cells) to compare (S)- and (R)-isomers .

- Analyze pharmacokinetic profiles using LC-MS/MS to assess metabolic stability and blood-brain barrier penetration .

- Cross-reference activity data with structurally analogous compounds (e.g., 3-aryl-3-azetidinyl derivatives) to identify stereospecific pharmacophores .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the benzylmorpholine ring and ester group (e.g., δ 3.6–3.8 ppm for methoxy protons) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1740 cm⁻¹) and morpholine ring vibrations .

- LC-MS : Monitor purity and detect trace impurities (<0.1%) using reverse-phase C18 columns with ESI+ ionization .

Advanced: What strategies mitigate impurity formation during the synthesis of this compound?

Answer:

- Optimize reaction conditions (e.g., temperature <40°C, anhydrous solvents) to suppress side reactions like ester hydrolysis or N-alkylation .

- Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate the target isomer .

- Track impurities via LC-MS and correlate with synthetic intermediates (e.g., tert-butyl-protected precursors) to refine reaction steps .

Basic: How is the compound’s stability assessed under different storage conditions?

Answer:

- Conduct accelerated stability studies :

- Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Monitor degradation via HPLC to detect hydrolysis products (e.g., free acetic acid) .

- Use thermal gravimetric analysis (TGA) to determine decomposition temperatures (>200°C under nitrogen) .

Advanced: How can enantiomeric excess (ee) be rigorously evaluated in asymmetric synthesis of this compound?

Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases; compare retention times with racemic standards .

- NMR with chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals in proton spectra .

- Capillary electrophoresis (CE) with cyclodextrin-based buffers for high-resolution ee quantification .

Basic: What in vitro models are used to assess the neuroprotective activity of this compound?

Answer:

- Oxidative stress models : Treat primary cortical neurons with H₂O₂ or glutamate and measure viability via MTT assay .

- Mitochondrial dysfunction assays : Quantify ATP levels in rotenone-treated neuroblastoma cells .

- Calcium imaging : Evaluate intracellular Ca²⁺ flux in response to NMDA receptor activation .

Advanced: How can isotopic labeling (e.g., ¹³C) be applied to study the metabolic fate of this compound?

Answer:

- Synthesize a ¹³C-labeled analog at the methyl ester group using ¹³C-methanol in the esterification step .

- Track metabolites in in vitro hepatocyte models via LC-MS/MS with MRM transitions for isotopic peaks .

- Perform microsomal incubations to identify cytochrome P450-mediated oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.